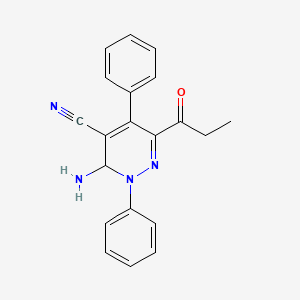![molecular formula C18H21F2N3O4 B15283618 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The presence of fluorine atoms enhances its pharmacokinetic properties, including improved absorption and distribution within the body.
Méthodes De Préparation
The synthesis of 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Amination: The 7-position is functionalized with a 2-(4-morpholinyl)ethyl group through a nucleophilic substitution reaction. This step typically involves the use of 2-(4-morpholinyl)ethylamine and a suitable activating agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Product: The final compound is obtained after purification, typically through recrystallization or chromatography.
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group at the 4-position can be achieved using reducing agents like sodium borohydride, leading to the formation of hydroxyquinolines.
Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, hydroxyquinolines, and substituted quinolines.
Applications De Recherche Scientifique
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.
Biology: It serves as a tool for studying bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Medicine: The compound is investigated for its antibacterial properties, particularly against Gram-negative and Gram-positive bacteria.
Industry: It is used in the development of new antibacterial agents and in the formulation of pharmaceutical products.
Mécanisme D'action
The antibacterial activity of 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
Comparaison Avec Des Composés Similaires
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar quinolone core structure, the presence of different substituents at various positions imparts unique pharmacokinetic and pharmacodynamic properties.
Ciprofloxacin: Contains a cyclopropyl group at the 1-position and a fluorine atom at the 6-position.
Levofloxacin: The levo-isomer of ofloxacin, with a similar structure but different stereochemistry.
Moxifloxacin: Contains a methoxy group at the 8-position and a diazabicyclo group at the 7-position.
The unique combination of substituents in this compound contributes to its distinct antibacterial spectrum and pharmacological profile.
Propriétés
Formule moléculaire |
C18H21F2N3O4 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
1-ethyl-6,8-difluoro-7-(2-morpholin-4-ylethylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21F2N3O4/c1-2-23-10-12(18(25)26)17(24)11-9-13(19)15(14(20)16(11)23)21-3-4-22-5-7-27-8-6-22/h9-10,21H,2-8H2,1H3,(H,25,26) |
Clé InChI |
ZDZWFSCGJJMOHG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCN3CCOCC3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B15283539.png)
![5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283546.png)
![6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283554.png)
![Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B15283559.png)
![4-methyl-4-(2-pyridinyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B15283560.png)
![N-[6-chloro-3-cyano-2-(methylsulfanyl)-4-quinolinyl]-2-phenylacetamide](/img/structure/B15283565.png)
![N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15283566.png)
![3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283570.png)

![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)
![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)
![2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15283622.png)
